3,6-Dibromo-9-vinilcarbazol

Descripción general

Descripción

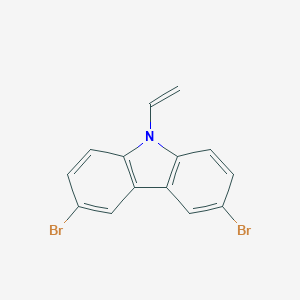

3,6-Dibromo-9-vinylcarbazole is an organic compound with the molecular formula C14H9Br2N It is a derivative of carbazole, a tricyclic aromatic compound, and features bromine atoms at the 3 and 6 positions, as well as a vinyl group at the 9 position

Aplicaciones Científicas De Investigación

Material Science Applications

1.1 Organic Electronics

3,6-Dibromo-9-vinylcarbazole serves as a crucial hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structure allows it to participate in various polymerization reactions, enhancing the conductivity and stability of the resulting materials. The compound has demonstrated improved efficiency and stability in electronic devices compared to non-brominated analogs, making it a valuable component in the development of high-performance organic electronic devices .

1.2 Photoconductivity

Research indicates that 3,6-Dibromo-9-vinylcarbazole can be utilized to cast electrophotographic layers with high photoconductivity in the visible spectrum. This capability is attributed to the compound's unique cationic polymerization characteristics, which shift from an active chain-end mechanism to an activated monomer mechanism at higher conversions. This property is particularly useful for imaging technologies and advanced photonic applications.

1.3 Thermal Stability Enhancement

In polymer chemistry, 3,6-Dibromo-9-vinylcarbazole derivatives have been explored for their ability to enhance the thermal stability of materials such as poly(vinyl chloride) (PVC). By acting as thermal stabilizers, these compounds prevent the degradation of PVC during processing and use, thereby extending the material's lifespan and performance.

Biomedical Applications

2.1 Anticancer Activity

Recent studies have highlighted the potential of 3,6-dibromo-9-vinylcarbazole derivatives in cancer treatment. A series of N-alkyl-3,6-dibromocarbazole derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Notably, certain compounds exhibited significant activity against breast cancer cell lines MCF-7 and MDA-MB-231, with GI50 values indicating strong inhibitory effects on cell proliferation .

Table 1: Anticancer Activity of Selected Compounds

| Compound ID | Cell Line | GI50 (µM) |

|---|---|---|

| 8 | MCF-7 | 8 |

| 10 | MDA-MB-231 | 4.7 |

| 14 | MCF-7 | Moderate |

| 15 | MDA-MB-231 | Moderate |

This data suggests that these derivatives could be further developed as anticancer agents or probes for studying cancer cell dynamics.

2.2 Neuroprotective Properties

The neuroprotective potential of 3,6-dibromo-9-vinylcarbazole has also been investigated. Certain derivatives have shown promise in protecting neurons from apoptosis in models of neurodegenerative diseases such as Parkinson's disease. These compounds exhibit favorable pharmacokinetic profiles, including metabolic stability and the ability to cross the blood-brain barrier . This makes them suitable candidates for further development into therapeutic agents for neurodegenerative conditions.

Future Directions and Research Opportunities

Research into 3,6-dibromo-9-vinylcarbazole continues to expand across various fields:

- Optimization of Electronic Properties: Ongoing studies aim to tailor the electronic properties of this compound for enhanced performance in organic electronics.

- Development of New Derivatives: Synthesizing new derivatives with modified functional groups may lead to improved biological activities or material properties.

- Comprehensive Toxicological Studies: Understanding the safety profiles of these compounds will be critical for their future applications in medicine.

Mecanismo De Acción

Target of Action

It is known that carbazole derivatives, to which this compound belongs, are often used in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Mode of Action

Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .

Biochemical Pathways

It is known that carbazole derivatives have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-9-vinylcarbazole typically involves the bromination of 9-vinylcarbazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, under controlled temperature conditions to ensure selective bromination at the 3 and 6 positions.

Industrial Production Methods: On an industrial scale, the production of 3,6-Dibromo-9-vinylcarbazole may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, concentration, and reaction time, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 3,6-Dibromo-9-vinylcarbazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The vinyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted carbazoles can be obtained.

Oxidation Products: Aldehydes, ketones, or carboxylic acids can be formed.

Polymerization Products: Polymers with unique electronic and optical properties.

Comparación Con Compuestos Similares

3,6-Dibromo-9-ethylcarbazole: Similar structure but with an ethyl group instead of a vinyl group.

3,6-Dibromo-9-phenylcarbazole: Features a phenyl group at the 9 position.

3,6-Dichloro-9-vinylcarbazole: Chlorine atoms instead of bromine at the 3 and 6 positions.

Uniqueness: 3,6-Dibromo-9-vinylcarbazole is unique due to the presence of both bromine atoms and a vinyl group, which confer distinct reactivity and potential for polymerization. This makes it particularly valuable in the synthesis of advanced materials with tailored properties.

Actividad Biológica

3,6-Dibromo-9-vinylcarbazole (DBVC) is an organic compound belonging to the carbazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and neuroprotective properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

3,6-Dibromo-9-vinylcarbazole has the molecular formula . The compound features bromine substitutions at the 3 and 6 positions of the carbazole ring and a vinyl group at the 9 position. This unique structure contributes to its reactivity and potential applications in medicinal chemistry.

Anticancer Activity

Research has demonstrated that DBVC and its derivatives exhibit significant anticancer properties. A study evaluated various N-alkyl-3,6-dibromocarbazole derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that several compounds displayed notable antiproliferative activity, with GI50 values ranging from 4.7 to 32.2 µM. Notably:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Compound 8 | MCF-7 | 8 |

| Compound 10 | MDA-MB-231 | 4.7 |

| Compound 14 | MCF-7 | 16 |

| Compound 18 | MDA-MB-231 | 20 |

The study highlighted that compound 8, with a specific alkyl chain, exhibited superior anticancer activity against both cell lines .

The mechanism by which DBVC exerts its anticancer effects involves the inhibition of cell proliferation and migration. In vitro assays showed that DBVC derivatives inhibited the migration of the MDA-MB-231 metastatic breast cancer cell line. For instance, compound 10 reduced cell migration by approximately 13% at a concentration of 2 µM without affecting cell viability .

Antimicrobial Properties

DBVC also displays antimicrobial activity. A review of N-substituted carbazoles indicated that certain derivatives possess significant antibacterial effects against various pathogens. The structural modifications in carbazole derivatives can enhance their interaction with microbial targets, leading to increased efficacy .

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, DBVC has shown potential neuroprotective effects. Some studies have indicated that carbazole derivatives can act as neuroprotective agents by modulating apoptotic pathways and reducing oxidative stress in neuronal cells . This suggests a promising avenue for developing therapeutic agents for neurodegenerative diseases.

Case Studies and Research Findings

- Antitumor Activity : A series of studies have evaluated various N-substituted carbazole derivatives for their antitumor activity. For example, certain derivatives were found to inhibit topoisomerase II activity at concentrations significantly lower than standard chemotherapeutics like etoposide .

- Genotoxicity Studies : Research assessing the genotoxicity of carbazole derivatives indicates that while some compounds exhibit mutagenic properties, others show potential as safer alternatives in therapeutic applications .

Future Directions

The ongoing research into DBVC highlights its potential in drug development across multiple therapeutic areas:

- Cancer Therapy : Continued exploration of its derivatives may yield new anticancer agents with improved selectivity and efficacy.

- Antimicrobial Agents : Further studies could elucidate mechanisms of action against specific pathogens.

- Neuroprotection : Investigating the neuroprotective mechanisms may lead to novel treatments for conditions like Alzheimer's disease.

Propiedades

IUPAC Name |

3,6-dibromo-9-ethenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br2N/c1-2-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)17/h2-8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMIJZCMQBMNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27599-53-7 | |

| Record name | 9H-Carbazole, 3,6-dibromo-9-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27599-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30348184 | |

| Record name | 3,6-Dibromo-9-vinylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214-16-0 | |

| Record name | 3,6-Dibromo-9-ethenyl-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dibromo-9-vinylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibromo-9-vinyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of a polymer matrix influence the photophysical properties of incorporated DBCz units?

A: The research demonstrates that while the polymer structure might differ (e.g., comparing poly(3,6-dibromo-9-vinylcarbazole) with a methacrylate copolymer containing DBCz units), the DBCz chromophores tend to arrange themselves in a particular geometry within the matrix. This preferential arrangement leads to the formation of two distinct excimer sites (E1 and E2) characterized by their unique emission wavelengths (460 nm and 510 nm, respectively) []. This highlights that even with different polymer backbones, the intrinsic properties of DBCz, and its tendency for specific spatial arrangements, play a significant role in defining the observed photophysical behavior.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.